
Gpx4-IN-3
Übersicht
Beschreibung
Gpx4-IN-3 is a useful research compound. Its molecular formula is C29H24ClN3O3S and its molecular weight is 530.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases : GPX4 is essential for motor neuron health and survival, as it inhibits ferroptosis, a non-apoptotic form of cell death involving lipid reactive oxygen species. This has implications in neurodegenerative diseases like ALS (Chen et al., 2015)(Chen et al., 2015).
Cancer Research : GPX4 inhibitors like Gpx4-IN-3 have potential as novel anti-cancer drugs. They induce ferroptosis selectively in cancer cells, especially those expressing mutant Ras (Sakamoto et al., 2017)(Sakamoto et al., 2017).
Multiple Sclerosis and Autoimmune Disorders : Reduced GPX4 expression is observed in multiple sclerosis and experimental autoimmune encephalomyelitis, suggesting ferroptotic damage in these disorders (Hu et al., 2018)(Hu et al., 2018).
Embryogenesis and Reproductive Health : GPx4 is essential in embryonic development and is specifically expressed in the embryonic brain and heart. Its role is crucial in organogenesis and explains the intrauterine lethality in GPx4 knock-out mice (Borchert et al., 2006)(Borchert et al., 2006).
Hepatic Health : GPx4 is critical for hepatocyte survival and proper liver function. Its deficiency can be compensated by vitamin E, which protects cells against deleterious lipid peroxidation (Carlson et al., 2016)(Carlson et al., 2016).
Tissue Homeostasis and Necroptosis : GPx4 is necessary for preventing RIP3-dependent necroptosis in erythroid precursor cells, crucial for cell survival and tissue homeostasis (Canlı et al., 2016)(Canlı et al., 2016).
Male Fertility : Depletion of GPx4 in spermatocytes causes severe abnormalities in spermatozoa, impacting male fertility (Imai et al., 2009)(Imai et al., 2009).
Immunology : Loss of Gpx4 results in an intrinsic T cell developmental defect, leading to a failure to protect from acute viral and parasitic infection (Matsushita et al., 2015)(Matsushita et al., 2015).
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-3-yl)-2-[N-(2-chloroacetyl)-4-(1,3-oxazol-5-yl)anilino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCPSXKEQBUXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClN3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)
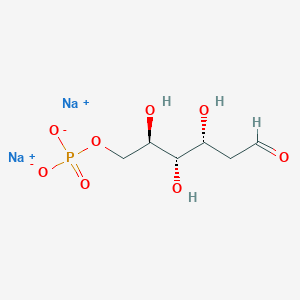
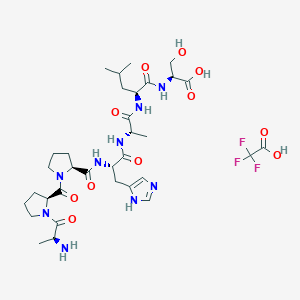


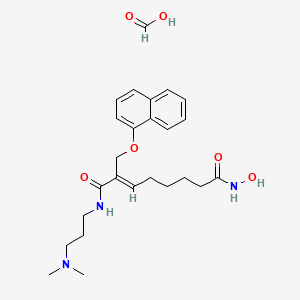

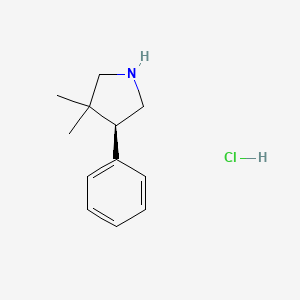

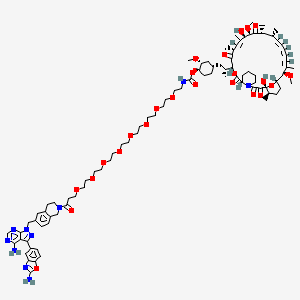



![(2S)-2-(4-chloro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridin-2-ylethylsulfamoyl)phenyl]propanamide](/img/structure/B8201785.png)